![molecular formula C19H14FN3 B12453297 N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 349456-29-7](/img/structure/B12453297.png)
N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenyldiazenyl group attached to a methanimine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine typically involves the condensation reaction between 4-fluoroaniline and 4-[(1E)-2-phenyldiazen-1-yl]benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used solvents for this reaction include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl and phenyldiazenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学研究应用
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
(E)-1-(4-fluorophenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}methanimine is unique due to its specific combination of fluorophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
349456-29-7 |
|---|---|
分子式 |
C19H14FN3 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14FN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H |
InChI 键 |
IQABMRHURNFYRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


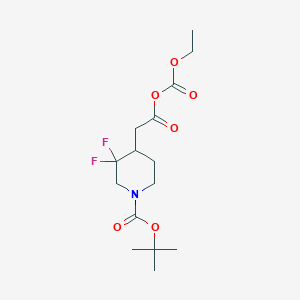
![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)
![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
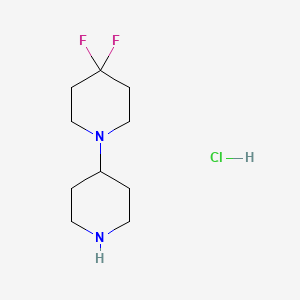
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)

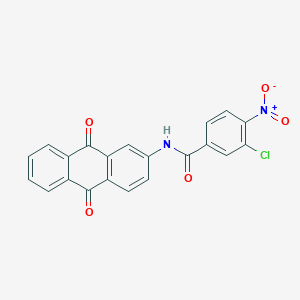
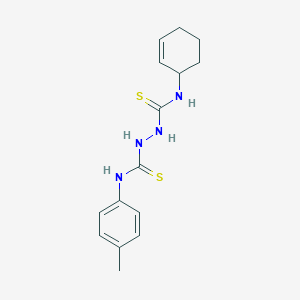
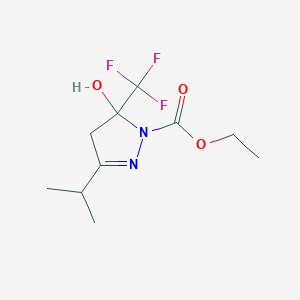
![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)

